In Vivo Organismal Labeling Feasibility: OP-Puro vs. Methionine Analogs
O-Propargyl-Puromycin (OP-puro) is uniquely capable of labeling and assaying nascent proteins in whole organisms, a feature not shared by methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG) [1].
| Evidence Dimension | Feasibility of labeling newly synthesized proteins in whole animals |
|---|---|
| Target Compound Data | Achieved and reported in mice and other model organisms [1] |
| Comparator Or Baseline | Methionine analogs (AHA, HPG) |
| Quantified Difference | Qualitative: Achieved (OP-Puro) vs. Not Achieved (Methionine Analogs) |
| Conditions | In vivo labeling in whole organisms (mice) [1] |
Why This Matters
For researchers studying physiological or disease models, only OP-puro offers a validated, non-genetic method to track protein synthesis in a native, whole-animal context, eliminating the confounding effects of in vitro culture.
- [1] Liu, J., Xu, Y., Stoleru, D., & Salic, A. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413-418. View Source
